N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}octanamide
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Overview
Description
N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}octanamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}octanamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 2-toluidinocarbothioyl chloride under controlled conditions to form an intermediate product. This intermediate is then reacted with octanoyl chloride to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}octanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}octanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and targeted delivery systems.
Industry: It is utilized in the development of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}octanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{2,2,2-trichloro-1-[(4-chloroanilino)carbothioyl]amino}ethyl}octanamide
- **N-{2,2,2-trichloro-1-[(2-chloroanilino)carbothioyl]amino}ethyl}dodecanamide
- **N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}dodecanamide
Uniqueness
N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}octanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H26Cl3N3OS |
---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]octanamide |
InChI |
InChI=1S/C18H26Cl3N3OS/c1-3-4-5-6-7-12-15(25)23-16(18(19,20)21)24-17(26)22-14-11-9-8-10-13(14)2/h8-11,16H,3-7,12H2,1-2H3,(H,23,25)(H2,22,24,26) |
InChI Key |
PFQDBCCUCKOIFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C |
Origin of Product |
United States |
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